Cas no 917-54-4 (Methyllithium (1.6M in Diethyl Ether))

Methyllithium (1.6M in Diethyl Ether) structure
917-54-4 structure
Nombre del producto:Methyllithium (1.6M in Diethyl Ether)
Número CAS:917-54-4
MF:CH3Li
Megavatios:21.9755203723907
MDL:MFCD00008253
CID:83190
PubChem ID:24873753

Methyllithium (1.6M in Diethyl Ether) Propiedades químicas y físicas

Nombre e identificación

    • Methyllithium
    • Methyllithium solution
    • Methyllithium lithium bromide complex solution
    • MethyllithiumcomplexedwithlithiumbromideinethyletherMc
    • lithium,carbanide
    • Methyllithium,1.0 M in 2-Methyltetrahydrofuran, SpcSeal
    • 1.6 M in diethyl ether, MkSeal
    • Lithium methanide
    • Lithium methide
    • Lithium,methyl
    • MeLi
    • methyllitium
    • methyl-lithiu
    • Methyl-lithium
    • Lithium,methyl-
    • Methyllithium (ACI)
    • AKOS015840105
    • Q413849
    • Lithium, methyl-
    • DTXSID7061273
    • NS00079585
    • Methyl lithium
    • EINECS 213-026-4
    • IHLVCKWPAMTVTG-UHFFFAOYSA-N
    • 917-54-4
    • M1655
    • lithium;carbanide
    • EC 213-026-4
    • MFCD00008253
    • CHEBI:51486
    • methllithium
    • methyllithum
    • CH3Li
    • Methyllithium (1.6M in Diethyl Ether)
    • MDL: MFCD00008253
    • Renchi: 1S/CH3.Li/h1H3;
    • Clave inchi: DVSDBMFJEQPWNO-UHFFFAOYSA-N
    • Sonrisas: C[Li]

Atributos calculados

  • Calidad precisa: 22.03950
  • Masa isotópica única: 22.039
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 2
  • Cuenta de enlace giratorio: 0
  • Complejidad: 2
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: nothing
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 0A^2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.846 g/mL at 25 °C
  • Punto de fusión: 70-71 ºC
  • Punto de ebullición: 35℃
  • Punto de inflamación: Fahrenheit: 5 ° f < br / > Celsius: -15 ° C < br / >
  • Disolución: Reacts with water
  • Coeficiente de distribución del agua: Reacts with water.
  • PSA: 0.00000
  • Logp: 0.58380
  • Sensibilidad: Air & Moisture Sensitive
  • Presión de vapor: No data available
  • Disolución: Insoluble in hydrocarbon solvents; It can be properly dissolved in ether solvents; It reacts with water and other protonic solvents to form methane
  • Color / forma: 3.1 M in diethoxymethane

Methyllithium (1.6M in Diethyl Ether) Información de Seguridad

Methyllithium (1.6M in Diethyl Ether) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000457-100ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4 1.6 M in diethyl ether
100ml
¥806 2024-05-21
Enamine
EN300-39354-0.25g
lithium(1+) ion methanide
917-54-4
0.25g
$240.0 2023-02-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
514330-100ML
917-54-4
100ML
¥1289.93 2023-01-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M82000-100ml
Methyllithium
917-54-4 1.6 M in diethyl ether, Acseal
100ml
¥418.0 2024-07-15
BAI LING WEI Technology Co., Ltd.
93-0358-0.25mole
Methyllithium, complexed with lithium bromide in ethyl ether (1.5M)
917-54-4
0.25mole
¥ 1935 2021-07-08
Enamine
EN300-39354-0.05g
lithium(1+) ion methanide
917-54-4
0.05g
$112.0 2023-02-10
Cooke Chemical
A4598229-500ml
Methyllithium solution
917-54-4 3.1Mindiethoxymethane
500ml
RMB 1599.20 2023-09-07
TRC
M305825-250ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4
250ml
165.00 2021-08-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M299175-500ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4 3.1 M in diethoxymethane
500ml
¥3399.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000457-500ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4 1.6 M in diethyl ether
500ml
¥3150 2024-05-21

Methyllithium (1.6M in Diethyl Ether) Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Hexane ;  10 min, -40 - -30 °C; 1 h, -40 °C → rt
Referencia
Synthesis of 8-alkylthio- and 8-selanyl pyrazolo triazines
Ivanov, Sergey M. ; Mironovich, Lyudmila M.; Minyaev, Mikhail E., Phosphorus, 2020, 195(8), 666-676

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Diethyl ether
Referencia
One-bond carbon-13-carbon-13 coupling constants as a probe for carbocation structure. Doubly carbon-13 labeled 1,4-bishomotropylium ion
Jonsaell, Goeran; Ahlberg, Per, Journal of the American Chemical Society, 1986, 108(13), 3819-24

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Diethyl ether
Referencia
Preparation of halide-free methyllithium (lithium, methyl-)
Lusch, Michael J.; Phillips, William V.; Sieloff, Ronald F.; Nomura, Glenn S.; House, Herbert O., Organic Syntheses, 1984, 62, 101-10

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Lithium Catalysts: N,N-Dimethyl-1-naphthylamine Solvents: Tetrahydrofuran ;  60 min, -45 °C
Referencia
Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst
Kennedy, Nicole; Liu, Peng; Cohen, Theodore, Angewandte Chemie, 2016, 55(1), 383-386

Synthetic Routes 5

Condiciones de reacción
Referencia
Synthetic studies on indoles and related compounds. XXXV. Unexpected debenzylation of N-benzylindoles with lithium base. A new method of N-debenzylation
Suzuki, Hideharu; Tsukuda, Akiko; Kondo, Mika; Aizawa, Miki; Senoo, Yumiko; et al, Tetrahedron Letters, 1995, 36(10), 1671-2

Synthetic Routes 6

Condiciones de reacción
Referencia
Product subclass 29: alkylstannanes
Young, D., Science of Synthesis, 2003, 5, 607-617

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Diethyl ether ;  reflux; 3 h, reflux
Referencia
Synthesis and metathesis polymerization of 5,5-bis(trimethylsilyl)-2-norbornene
Bermeshev, M. V.; Gringol'ts, M. L.; Lakhtin, V. G.; Finkel'shtein, E. Sh., Neftekhimiya, 2008, 48(4), 300-305

Synthetic Routes 8

Condiciones de reacción
Referencia
Organocuprate-Initiated Domino Michael-Intramolecular Aldol Reaction - Application to the Formation of Ring B of the Aglycon of Landomycins
Bugaut, Xavier; Roulland, Emmanuel, European Journal of Organic Chemistry, 2012, 2012(5), 908-912

Synthetic Routes 9

Condiciones de reacción
Referencia
Enantioselective addition of organolithium reagents to quinoline catalyzed by 1,2-diamines
Cointeaux, Laure; Alexakis, Alexandre, Tetrahedron: Asymmetry, 2005, 16(5), 925-929

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Benzene-d6 ;  rt
Referencia
Isolable 1,1-Disubstituted Silole Dianion: a Homogeneous Two-Electron-Transfer Reducing Reagent
Han, Zhengang; Li, Jianfeng; Hu, Hongfan; Zhang, Jianying; Cui, Chunming, Inorganic Chemistry, 2014, 53(12), 5890-5892

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Diethyl ether ;  heated; 1 h, reflux
Referencia
Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions
Bolesov, I. G.; Solov'eva, V. A.; Baird, M. S., Russian Journal of Organic Chemistry, 2013, 49(11), 1580-1593

Synthetic Routes 12

Condiciones de reacción
Referencia
Product subclass 7: Alkyllithium and cycloalkyllithium compounds
Brandsma, Lambert; Zwikker, Jan W., Science of Synthesis, 2006, 8, 243-252

Synthetic Routes 13

Condiciones de reacción
Referencia
Reaction of (9-anthryl)arylmethyl chlorides with Grignard and lithium reagents
Takagi, Masato; Nojima, Masatomo; Kusabayashi, Shigekazu, Journal of the American Chemical Society, 1982, 104(6), 1636-43

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Phosphorus (surface-modified with nucleophiles) Solvents: Tetrahydrofuran ;  3 d, reflux
Referencia
The Covalent Functionalization of Layered Black Phosphorus by Nucleophilic Reagents
Sofer, Zdenek; Luxa, Jan; Bousa, Daniel; Sedmidubsky, David; Lazar, Petr; et al, Angewandte Chemie, 2017, 56(33), 9891-9896

Synthetic Routes 15

Condiciones de reacción
Referencia
Rearrangement Pathways of 2-Hydroxy-2-methylpropylidene: An Experimental and Computational Study
Farlow, Robin A.; Thamattoor, Dasan M.; Sunoj, R. B.; Hadad, Christopher M., Journal of Organic Chemistry, 2002, 67(10), 3257-3265

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Lithium, compd. with sodium (1:1), ion(1+) Solvents: Diethyl ether ;  15 min, 0 °C; 30 min, 0 °C
Referencia
Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents
Crockett, Michael P. ; Aguirre, Lupita S. ; Jimenez, Leonel B. ; Hsu, Han-Hsiang ; Thomas, Andy A., Journal of the American Chemical Society, 2022, 144(36), 16631-16637

Synthetic Routes 17

Condiciones de reacción
Referencia
Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors
Qiu, Zongxing; Lin, Xianfeng; Zhou, Mingwei; Liu, Yongfu; Zhu, Wei; et al, Journal of Medicinal Chemistry, 2016, 59(16), 7651-7666

Methyllithium (1.6M in Diethyl Ether) Raw materials

Methyllithium (1.6M in Diethyl Ether) Preparation Products

Methyllithium (1.6M in Diethyl Ether) Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:917-54-4)Methyllithium
Número de pedido:sfd16077
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37
Precio ($):discuss personally
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-54-4)Methyllithium solution
1710679
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-54-4)Methyllithium
27245457
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe